

A Comprehensive Technical Guide to the Solubility of Flusilazole in Organic Solvents

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Compound of Interest

Compound Name: *Flusilazole*

Cat. No.: *B1673485*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **flusilazole**, a broad-spectrum systemic fungicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

Quantitative Solubility Data

The solubility of **flusilazole** in a range of organic solvents at 20°C has been determined and is summarized in the table below. This data is crucial for understanding its behavior in different chemical environments, which is fundamental for the development of stable and effective formulations.

Organic Solvent	Solubility (g/L) at 20°C
n-Heptane	6.713[1]
Acetone	> 250[1]
Ethyl Acetate	> 250[1]
Methylene Chloride	> 250[1]
1-Octanol	> 250[1]
Toluene	> 250[1]
o-Xylene	> 250[1]
Dimethyl Sulfoxide (DMSO)	100,000 (100 mg/mL)[2]
Hexane	85,000 (85 g/L)[3]

Experimental Protocol: Determination of Flusilazole Solubility

The following is a detailed methodology for determining the solubility of **flusilazole** in organic solvents, based on the widely accepted shake-flask method. This protocol is designed to ensure accurate and reproducible results.

2.1. Principle

The shake-flask method is a classical technique for determining the thermodynamic solubility of a substance in a given solvent. It involves creating a saturated solution by agitating an excess amount of the solute in the solvent until equilibrium is reached. The concentration of the solute in the clear, saturated solution is then measured to determine its solubility.

2.2. Materials and Apparatus

- **Flusilazole** (analytical standard)
- Selected organic solvents (HPLC grade or equivalent)

- Glass flasks or vials with airtight stoppers
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.

2.3. Procedure

- Preparation of Supersaturated Solution:
 - Add an excess amount of **flusilazole** to a series of flasks, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible to ensure that a saturated solution is formed.
 - Seal the flasks tightly to prevent solvent evaporation.
- Equilibration:
 - Place the flasks in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 20°C).
 - Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the flasks to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

- To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant at a high speed.
- Sample Preparation for Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Filter the withdrawn aliquot through a syringe filter compatible with the organic solvent into a volumetric flask. This step is critical to remove any remaining particulate matter.
 - Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC.
 - Prepare a calibration curve using standard solutions of **flusilazole** of known concentrations in the same solvent.
 - Determine the concentration of **flusilazole** in the diluted sample by comparing its response to the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of **flusilazole** in the organic solvent using the following formula, taking into account the dilution factor:

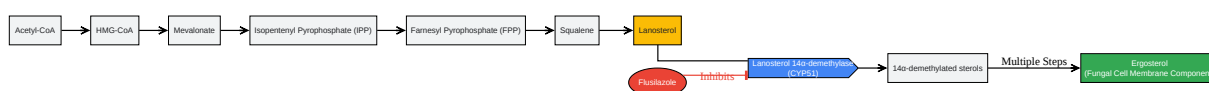
$$\text{Solubility (g/L)} = \text{Concentration of diluted sample (g/L)} \times \text{Dilution factor}$$

2.4. Quality Control

- Perform the experiment in triplicate to ensure the precision of the results.
- Run a blank sample (solvent only) to check for interferences.
- Ensure that the temperature is maintained constant throughout the experiment.

Mechanism of Action: Inhibition of Sterol Biosynthesis

Flusilazole's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets and inhibits the enzyme lanosterol 14 α -demethylase (CYP51). This inhibition disrupts the fungal cell membrane integrity and function, ultimately leading to cell death.



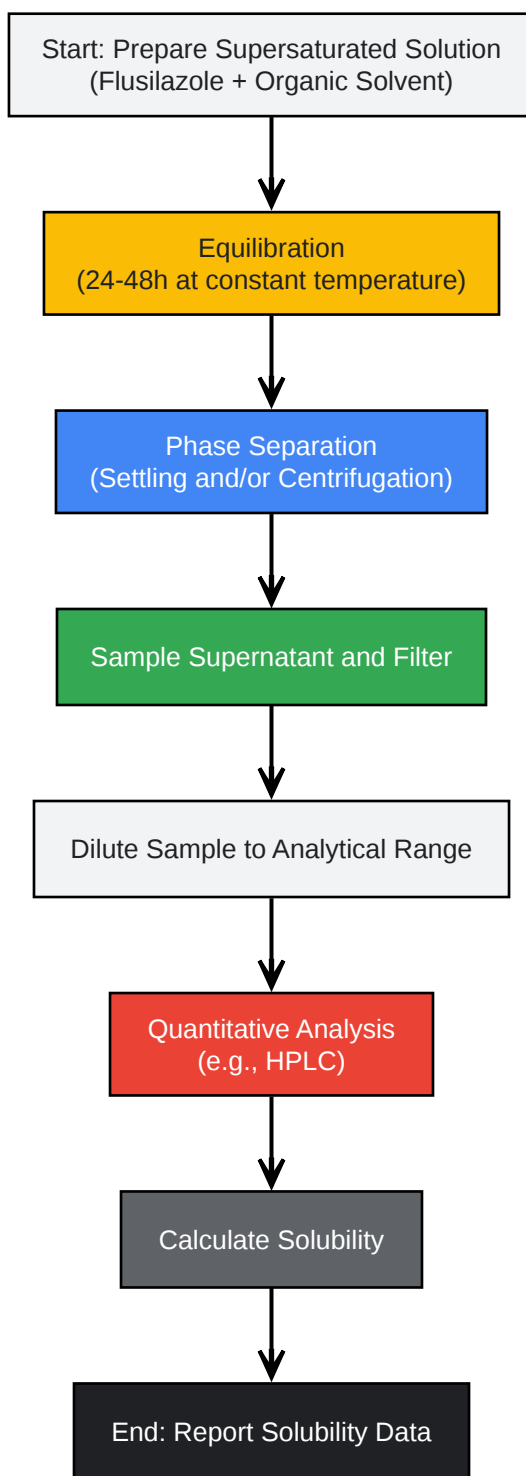
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Caption: **Flusilazole** inhibits the fungal sterol biosynthesis pathway.

The diagram above illustrates the key steps in the fungal ergosterol biosynthesis pathway. **Flusilazole** acts as a potent inhibitor of the enzyme lanosterol 14 α -demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. This targeted inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and causing cell death.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol for determining the solubility of **flusilazole**.



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Caption: Workflow for determining **flusilazole** solubility.

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